Terpineol, natural
Overview
Description
Terpineol is a naturally occurring unsaturated monocyclic monoterpenoid alcohol. It is found in over 150 plants and spices, including pine trees, lilacs, and citrus fruits . Terpineol is known for its pleasant scent reminiscent of lilacs and lime blossoms, making it a popular ingredient in perfumes, cosmetics, and aromatic scents . There are five common isomers of terpineol: alpha-, beta-, gamma-, delta-, and terpinen-4-ol, with alpha-terpineol and terpinen-4-ol being the most prevalent in nature .
Preparation Methods
Terpineol can be extracted from natural sources or synthesized chemically. The extraction typically involves steam distillation or solvent extraction of essential oils, followed by purification processes . The most abundant source is turpentine oil, which is distilled to produce a mix of terpene alcohols, including terpineol .
Chemically, terpineol can be synthesized through the hydration of alpha-pinene, a terpene compound. This process involves the addition of water to alpha-pinene under acidic conditions, yielding terpineol as a product . Another method involves the biotransformation of monoterpenes such as limonene and alpha- and beta-pinenes using microbial processes .
Chemical Reactions Analysis
Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Reduction: Terpineol can be reduced to produce dihydroterpineol using reducing agents like sodium borohydride.
Substitution: Terpineol can undergo substitution reactions to form esters, ethers, and other derivatives.
Scientific Research Applications
Terpineol has a wide range of scientific research applications in chemistry, biology, medicine, and industry:
Chemistry: Terpineol is used as a solvent and a starting material for the synthesis of various chemical compounds.
Medicine: Terpineol has been studied for its potential therapeutic applications, including its anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive properties.
Industry: Terpineol is used in the manufacture of perfumes, cosmetics, soaps, and other fragranced products.
Mechanism of Action
The mechanism of action of terpineol involves its interaction with various molecular targets and pathways. For example, terpineol has been shown to disrupt bacterial cell membranes, leading to increased membrane permeability and cell death . It also interacts with membrane proteins and affects cell enzymes, inhibiting DNA synthesis . Additionally, terpineol’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Terpineol is unique among its isomers due to its widespread occurrence and diverse applications. Similar compounds include:
Terpineol stands out due to its combination of pleasant scent, biological properties, and wide range of applications in various industries.
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11;1-8(2)9-4-6-10(3,11)7-5-9/h4,9,11H,5-7H2,1-3H3;9,11H,1,4-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGABGZGUMNDCSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)O.CC(=C)C1CCC(CC1)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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